4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and is substituted with a 4-methylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylphenylacetic acid with salicylaldehyde to form a chromene intermediate. This intermediate is then subjected to cyclization with an appropriate amine, such as propylamine, under acidic conditions to form the oxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced chromeno[8,7-e][1,3]oxazine derivatives.
Substitution: Formation of substituted chromeno[8,7-e][1,3]oxazine derivatives
Scientific Research Applications
4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in their substitution patterns and overall molecular framework.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Another related compound with a similar core structure but different substituents.
Uniqueness
4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-3-10-22-12-18-19(24-13-22)9-8-16-17(11-20(23)25-21(16)18)15-6-4-14(2)5-7-15/h4-9,11H,3,10,12-13H2,1-2H3 |
InChI Key |
IJMKKVGXKZPSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C)OC1 |
Origin of Product |
United States |
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